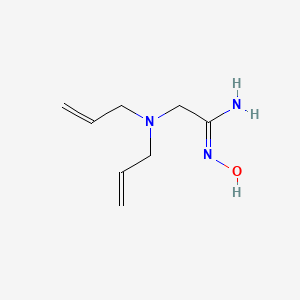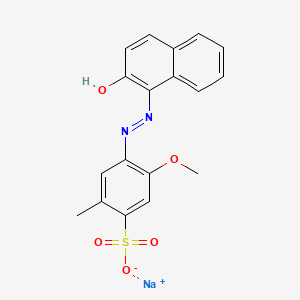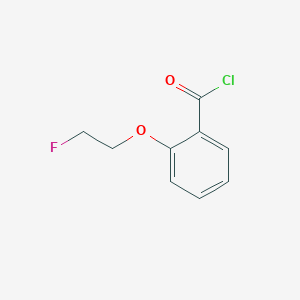
(Z)-2-(diallylamino)-N'-hydroxyacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide is an organic compound with a unique structure that includes both diallylamino and hydroxyacetimidamide functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide typically involves the reaction of diallylamine with an appropriate precursor such as hydroxyacetimidamide. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving (Z)-2-(diallylamino)-N’-hydroxyacetimidamide typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst, or nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted products depending on the nucleophile or electrophile involved.
Aplicaciones Científicas De Investigación
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-2-(diallylamino)-N’-hydroxyacetimidamide: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of (Z)-2-(diallylamino)-N’-hydroxyacetimidamide lies in its combination of both diallylamino and hydroxyacetimidamide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to compounds with only one of these groups. Additionally, its specific (Z)-configuration may impart unique stereochemical properties that influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-[bis(prop-2-enyl)amino]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H15N3O/c1-3-5-11(6-4-2)7-8(9)10-12/h3-4,12H,1-2,5-7H2,(H2,9,10) |
Clave InChI |
RZKRJGDTDUUZGT-UHFFFAOYSA-N |
SMILES isomérico |
C=CCN(CC=C)C/C(=N/O)/N |
SMILES canónico |
C=CCN(CC=C)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)

![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)


![N,N-Diethyl-N-[[[(2-propenyloxy)carbonyl]amino]sulfonyl]ethanaminium](/img/structure/B13418527.png)

![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)




![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)
